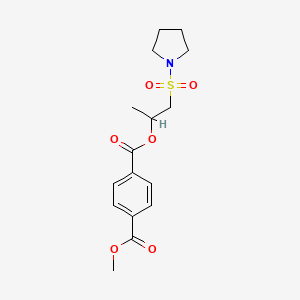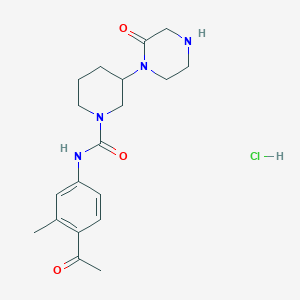
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate, also known as MS-275, is a synthetic benzamide derivative that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. MS-275 has been shown to inhibit the activity of HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, apoptosis, DNA repair, and immune response.
Mecanismo De Acción
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate exerts its anti-cancer effects by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes and pro-apoptotic genes. This compound has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90) and the androgen receptor, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. This compound has also been shown to modulate the immune response by increasing the production of cytokines and chemokines, and by enhancing the activity of natural killer cells and T cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has several advantages as a research tool, including its high potency and specificity for HDAC inhibition, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, this compound also has some limitations, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its relatively high cost.
Direcciones Futuras
There are several potential future directions for the research and development of 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate and other HDAC inhibitors. These include:
1. Combination therapy: this compound could be used in combination with other cancer therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their efficacy and reduce toxicity.
2. New indications: this compound could be tested in other diseases, such as autoimmune disorders, cardiovascular diseases, or infectious diseases, where HDAC inhibition has been shown to have therapeutic potential.
3. Novel formulations: New formulations of this compound could be developed to improve its solubility, stability, and bioavailability, and to reduce its toxicity and off-target effects.
4. Biomarker discovery: Biomarkers could be identified to predict the response to this compound and to monitor its efficacy and toxicity in clinical trials.
Conclusion
This compound is a potent and selective HDAC inhibitor that has shown promising results in preclinical and clinical studies for the treatment of various cancers and other diseases. This compound exerts its anti-cancer effects by inhibiting HDAC activity and modulating the immune response, and has also been shown to have neuroprotective effects. Further research is needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.
Métodos De Síntesis
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoic acid with 1-pyrrolidinepropan-2-amine to form 4-(1-pyrrolidin-1-ylsulfonylpropan-2-yl)benzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with 1-O-methyl-4-hydroxybenzene in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has been tested in preclinical and clinical trials for the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer, with promising results.
Propiedades
IUPAC Name |
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-12(11-24(20,21)17-9-3-4-10-17)23-16(19)14-7-5-13(6-8-14)15(18)22-2/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWYFDAHYYYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)OC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)

![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
